[2-methoxy-6-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate
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Overview
Description
[2-methoxy-6-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate is an organic compound with a complex structure that includes methoxy groups, a furan ring, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-6-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy groups: Methoxylation reactions can be performed using methanol and a suitable catalyst.
Formation of the acetate ester: This step involves the esterification of the phenolic hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To optimize reaction conditions and improve yield.
Purification techniques: Such as recrystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the furan ring can yield dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Dihydrofuran derivatives.
Substitution products: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Materials Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which [2-methoxy-6-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate exerts its effects depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
[2-methoxy-6-[(Z)-[5-(4-hydroxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
[2-methoxy-6-[(Z)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of methoxy groups and the specific arrangement of functional groups in [2-methoxy-6-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate may confer unique chemical properties, such as increased solubility in organic solvents and specific reactivity patterns, making it distinct from its analogs.
Properties
IUPAC Name |
[2-methoxy-6-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-13(22)26-20-15(5-4-6-18(20)25-3)11-16-12-19(27-21(16)23)14-7-9-17(24-2)10-8-14/h4-12H,1-3H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOIZHWIXLRXDI-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1OC)C=C2C=C(OC2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=CC=C1OC)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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